molecular formula C15H28N2O3 B13786738 tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate

tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate

Cat. No.: B13786738
M. Wt: 284.39 g/mol
InChI Key: XJKFJGCDZUGKLU-PIJUOVFKSA-N
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Description

tert-Butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyrrolidine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent stirring at low temperatures . The reaction mixture is then brought to room temperature and stirred for an extended period to complete the reaction. The product is purified by recrystallization from hexane .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted carbamates with different functional groups attached to the nitrogen atom.

Scientific Research Applications

tert-Butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring may also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in biochemical studies.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate

InChI

InChI=1S/C15H28N2O3/c1-6-11(2)12(13(18)17-9-7-8-10-17)16-14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,19)/t11?,12-/m1/s1

InChI Key

XJKFJGCDZUGKLU-PIJUOVFKSA-N

Isomeric SMILES

CCC(C)[C@H](C(=O)N1CCCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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